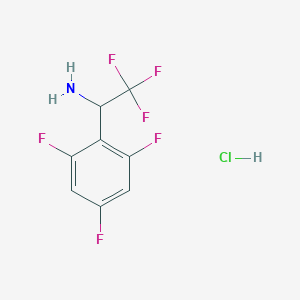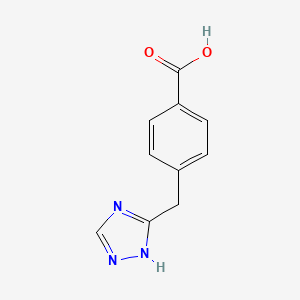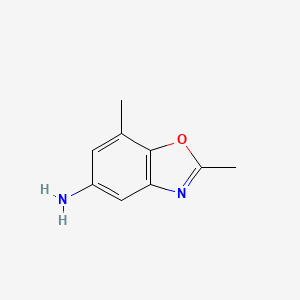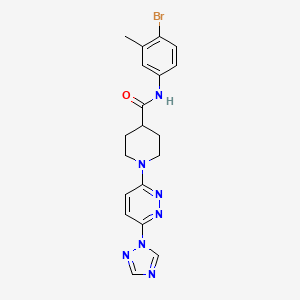
N-(1-phenylbutyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(1-phenylbutyl)prop-2-enamide” has been reported. For instance, the synthesis of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide was achieved by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . Another example is the synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide from a four-component Ugi reaction involving 4(octyloxy)anile, paraformaldehyde, acrylic acid, and cyclohexyl isocyanide .Mécanisme D'action
Target of Action
It is known that similar compounds, such as fentanyl analogs, interact with opioid receptors in the central nervous system
Mode of Action
Fentanyl analogs bind to opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of neurotransmitters and causing analgesic effects .
Biochemical Pathways
Opioid receptor agonists like fentanyl analogs generally affect pain and reward pathways in the brain .
Result of Action
At the cellular level, they can cause changes in neuron firing rates .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-phenylbutyl)prop-2-enamide in lab experiments is its potency. This compound is a highly potent synthetic cannabinoid, which means that researchers can use smaller amounts of the compound to achieve the desired effects. However, one limitation of using this compound is its psychoactive effects. Researchers must take care to ensure that the compound is handled safely and that any experiments involving this compound are conducted in a controlled environment.
Orientations Futures
There are many future directions for research involving N-(1-phenylbutyl)prop-2-enamide. One area of interest is the potential therapeutic applications of this compound. Due to its effects on the endocannabinoid system, this compound may have potential as a treatment for pain, anxiety, and other conditions. Another area of interest is the development of new synthetic cannabinoids based on the structure of this compound. These compounds may have improved potency or selectivity for certain receptors in the endocannabinoid system. Finally, there is a need for more research into the long-term effects of this compound use, both in humans and in animal models.
Conclusion
This compound is a synthetic cannabinoid that has been widely used in scientific research to study the endocannabinoid system. This compound has a range of effects, including analgesia, hypothermia, and decreased locomotor activity. While this compound has potential as a tool for research and as a therapeutic agent, researchers must take care to ensure that the compound is handled safely and that any experiments involving this compound are conducted in a controlled environment. There are many future directions for research involving this compound, including the development of new synthetic cannabinoids and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
N-(1-phenylbutyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 1-phenylbutan-1-one with propionic anhydride and phosphorus pentoxide. Another method involves the reaction of 1-(4-bromophenyl)butan-1-one with propionic anhydride and phosphorus pentoxide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(1-phenylbutyl)prop-2-enamide has been used extensively in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that plays a role in many physiological processes, including pain, mood, appetite, and memory. This compound has been shown to activate the CB1 and CB2 receptors in the endocannabinoid system, which can lead to a range of effects.
Propriétés
IUPAC Name |
N-(1-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-8-12(14-13(15)4-2)11-9-6-5-7-10-11/h4-7,9-10,12H,2-3,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWDPBMAQVSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2945744.png)


![2-[Isobutyryl(methyl)amino]acetic acid](/img/structure/B2945748.png)




![8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2945755.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)
![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2945761.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one](/img/structure/B2945762.png)

![1-{4-[Methyl({[3-(trifluoromethyl)phenyl]methyl})amino]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2945765.png)